![molecular formula C16H12BrNO B5649247 2-(4-bromophenyl)-5-(4-methylphenyl)-1,3-oxazole](/img/structure/B5649247.png)
2-(4-bromophenyl)-5-(4-methylphenyl)-1,3-oxazole
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Overview
Description
2-(4-bromophenyl)-5-(4-methylphenyl)-1,3-oxazole is a compound belonging to the oxazole class, which is known for its presence in various natural and synthetic compounds with significant biological activities.
Synthesis Analysis
- Ustabaş et al. (2020) synthesized a related compound, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, using NMR and IR spectroscopic methods, and characterized it through DFT study and antimicrobial activity analysis (Ustabaş et al., 2020).
Molecular Structure Analysis
- The molecular structure of oxazole derivatives has been characterized using various spectroscopic techniques, including IR spectroscopy, NMR, and single-crystal X-ray diffraction analysis. Murtuja et al. (2023) performed such an analysis on ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate (Murtuja et al., 2023).
Chemical Reactions and Properties
- Oxazole compounds, like the one being analyzed, are versatile in chemical reactions. Misra and Ila (2010) described the use of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).
Physical Properties Analysis
- Physical properties like crystal structure and intermolecular interactions of oxazole derivatives have been extensively studied. For instance, the structural analysis of an oxazole compound by Luo et al. (2012) revealed insights into the formation of the oxazole ring and its stability in different environments (Luo et al., 2012).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability of oxazole derivatives, have been a subject of study. The work of Bakheit et al. (2023) is an example where they explored the structure–reactivity relationship of a similar compound using single-crystal X-ray diffraction and DFT methods (Bakheit et al., 2023).
properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c1-11-2-4-12(5-3-11)15-10-18-16(19-15)13-6-8-14(17)9-7-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHFJZQUTULPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903655 |
Source
|
Record name | NoName_4362 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70903655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(4-methylphenyl)-1,3-oxazole |
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